2-Phenylimidazo[1,2-a]quinoline
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Overview
Description
2-Phenylimidazo[1,2-a]quinoline is a heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mechanism Of Action
The mechanism of action of 2-Phenylimidazo[1,2-a]quinoline is not fully understood. However, studies have suggested that this compound exerts its biological activity through the inhibition of various enzymes and signaling pathways. For instance, 2-Phenylimidazo[1,2-a]quinoline has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
2-Phenylimidazo[1,2-a]quinoline has been found to exhibit various biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis, a programmed cell death process, in cancer cells. Additionally, 2-Phenylimidazo[1,2-a]quinoline has been found to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases, including cancer and neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Phenylimidazo[1,2-a]quinoline in lab experiments is its potent biological activity. This compound has been found to exhibit activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using 2-Phenylimidazo[1,2-a]quinoline is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the study of 2-Phenylimidazo[1,2-a]quinoline. One of the areas of interest is the development of this compound as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, the mechanism of action of 2-Phenylimidazo[1,2-a]quinoline needs to be further elucidated to improve our understanding of its biological activity. Finally, the use of 2-Phenylimidazo[1,2-a]quinoline in combination with other drugs or therapies should be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, 2-Phenylimidazo[1,2-a]quinoline is a promising compound with potential therapeutic applications. Its potent biological activity against cancer, inflammation, and viruses makes it an attractive candidate for drug development. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 2-Phenylimidazo[1,2-a]quinoline can be achieved through several methods, including the condensation of 2-aminobenzophenone with glyoxal in the presence of a catalyst. Another method involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of a Lewis acid catalyst. The yield of this compound can be improved by optimizing the reaction conditions.
Scientific Research Applications
2-Phenylimidazo[1,2-a]quinoline has been extensively studied for its potential therapeutic applications. It has been found to possess potent anticancer activity against various cancer cell lines, including breast, ovarian, and lung cancer. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Phenylimidazo[1,2-a]quinoline has been found to possess antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
properties
CAS RN |
74944-11-9 |
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Product Name |
2-Phenylimidazo[1,2-a]quinoline |
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-phenylimidazo[1,2-a]quinoline |
InChI |
InChI=1S/C17H12N2/c1-2-6-13(7-3-1)15-12-19-16-9-5-4-8-14(16)10-11-17(19)18-15/h1-12H |
InChI Key |
FQJSDLFCFOISBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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